molecular formula C14H15NO B1321534 2-Methyl-4-(2-methylphenoxy)aniline CAS No. 946664-42-2

2-Methyl-4-(2-methylphenoxy)aniline

Cat. No.: B1321534
CAS No.: 946664-42-2
M. Wt: 213.27 g/mol
InChI Key: RWJAIZLCFIZMFP-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, featuring a methyl group and a methylphenoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

This compound is a unique chemical used in early discovery research , and further studies are needed to identify its specific targets and their roles.

Biochemical Pathways

As a unique chemical used in proteomics research , it may influence various biochemical processes.

Result of Action

As a unique chemical used in early discovery research , it is expected to have some biological effects.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(2-methylphenoxy)aniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular components. Additionally, this compound can bind to proteins, potentially altering their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through different pathways . These effects can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain substrates . Additionally, this compound can interact with DNA and transcription factors, resulting in changes in gene expression that affect cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic reactions can affect the levels of metabolites and the flux of metabolic pathways, potentially altering cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular distribution of this compound is an important factor in determining its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-4-(2-methylphenoxy)aniline is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)aniline: Similar in structure but with different substitution patterns.

    4-(2-Methylphenoxy)aniline: Another structural isomer with distinct properties.

Uniqueness

2-Methyl-4-(2-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJAIZLCFIZMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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